Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18032662
InChI: InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-7-12(4)5-13(6-12,8-14)9-15/h9H,5-8H2,1-4H3
SMILES:
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol

Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

CAS No.:

Cat. No.: VC18032662

Molecular Formula: C13H21NO3

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate -

Specification

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
IUPAC Name tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Standard InChI InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-7-12(4)5-13(6-12,8-14)9-15/h9H,5-8H2,1-4H3
Standard InChI Key KIYAEAVAHBOPHV-UHFFFAOYSA-N
Canonical SMILES CC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)C=O

Introduction

Structural Identification and Molecular Properties

Molecular Formula and Stereochemistry

The compound has the molecular formula C₁₄H₂₁NO₅, with a molecular weight of 283.32 g/mol . Its bicyclic framework consists of a seven-membered ring system fused with a three-membered ring, creating a rigid structure that influences its reactivity and interactions. The tert-butyl group enhances lipophilicity, while the formyl and carboxylate moieties provide sites for chemical derivatization.

Spectroscopic and Computational Data

  • SMILES: CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C(=O)OC)C=O

  • InChIKey: BEWGGGISCWFZOU-UHFFFAOYSA-N

  • Predicted Collision Cross Section (CCS):

Adductm/zCCS (Ų)
[M+H]⁺284.14925167.9
[M+Na]⁺306.13119170.2
[M+NH₄]⁺301.17579172.9
[M-H]⁻282.13469159.7

These values, derived from ion mobility spectrometry, suggest moderate molecular rigidity, which may impact its behavior in chromatographic separations or biological systems .

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols are documented for this compound, analogous bicyclic carboxylates are typically synthesized via:

  • Cyclization Reactions: Utilizing tert-butyl carbamate-protected amines and aldehydes under acidic or basic conditions.

  • Multicomponent Reactions: Combining amines, ketones, and carboxylating agents in one-pot procedures.

For example, the formyl group at position 1 could be introduced via Vilsmeier-Haack formylation, while the methyl group at position 5 might originate from alkylation of a preformed bicyclic intermediate .

Industrial-Scale Optimization

Industrial production would likely employ continuous flow reactors to enhance yield and purity. Key parameters include:

  • Catalyst Selection: Acid catalysts (e.g., sulfuric acid) for esterification.

  • Temperature Control: Maintaining 60–80°C to prevent decomposition of the formyl group.

  • Purification: Chromatography or crystallization to isolate the product from regioisomers.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Solubility: Low aqueous solubility (logP ≈ 2.1) due to the tert-butyl group; soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the ester and formyl functionalities.

Drug-Likeness Parameters

ParameterValue
Molecular Weight283.32 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bonds4

These properties align with Lipinski’s Rule of Five, suggesting potential oral bioavailability if developed as a drug candidate .

Comparison with Structural Analogues

Functional Group Variations

  • Amino vs. Formyl Derivatives: Replacing the formyl group with an amine (e.g., CID 129499572 ) increases polarity but reduces electrophilicity.

  • Methyl vs. Hydrogen Substituents: The methyl group at position 5 enhances steric hindrance, potentially improving target selectivity.

Bioactivity Trends

CompoundBioactivity
Tert-butyl 1-formyl-5-methyl-...Hypothetical enzyme inhibition
Tert-butyl 6-amino-3-azabicyclo...Antimicrobial activity

Challenges and Future Directions

  • Synthetic Accessibility: Optimizing routes to minimize side products.

  • Biological Testing: In vitro assays to validate enzyme inhibition or cytotoxicity.

  • Derivatization: Introducing fluorinated or chiral groups to modulate activity.

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